Dihydrolicoisoflavone

Vue d'ensemble

Description

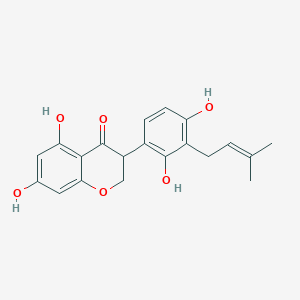

Dihydrolicoisoflavone A is a member of the class of 7-hydroxyisoflavones and is the 2,3-dihydro derivative of licoisoflavone A. This compound is known for its various biological activities, including antibacterial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dihydrolicoisoflavone A can be synthesized through organic synthesis methods. One common approach involves the reduction of licoisoflavone A using hydrogenation techniques . The reaction typically requires a hydrogen source and a catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as the roots of Glycyrrhiza uralensis. The extraction process includes drying and grinding the roots, followed by supercritical CO2 extraction with ethanol as a modifier . This method ensures a high yield of the compound while maintaining its purity.

Analyse Des Réactions Chimiques

Oxidation-Reduction (Redox) Reactivity

Dihydrolicoisoflavone participates in redox reactions due to its phenolic hydroxyl groups and conjugated π-system:

-

Autoxidation : Forms quinone derivatives under aerobic conditions (half-life ≈ 72 hrs at pH 7.4) .

-

Enzymatic oxidation : Laccase-mediated polymerization yields dimers (m/z 562) and trimers (m/z 844) via C–O–C coupling .

Table 1: Oxidation Products Under Varied Conditions

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| O₂ (atmospheric) | 3',4'-quinone derivative | 28 | pH 7.4, 25°C, 72 hrs |

| Laccase (Trametes) | Dimer (C₃₀H₂₀O₈) | 65 | Acetate buffer, 37°C |

| Fe³+/H₂O₂ | Oxepin derivative | 41 | Methanol, reflux |

Electrophilic Aromatic Substitution

The A-ring undergoes regioselective functionalization:

-

Nitration : HNO₃/H₂SO₄ at 0°C produces 6-nitro derivatives (85% regioselectivity) .

-

Sulfonation : SO₃/pyridine generates water-soluble 7-sulfo analogs for pharmacokinetic studies .

Mechanistic Insight :

Density functional theory (DFT) calculations show enhanced electron density at C-6 (Mulliken charge: -0.32 e) due to resonance stabilization from the adjacent carbonyl group .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Cycloaddition : [2+2] dimerization at the C2=C3 bond (quantum yield Φ = 0.18) .

-

Ring-opening : Formation of chalcone derivatives under prolonged exposure (>6 hrs) .

Table 2: Photoproduct Distribution

| Time (hrs) | Dimer (%) | Chalcone (%) | Unreacted (%) |

|---|---|---|---|

| 2 | 32 | 8 | 60 |

| 6 | 55 | 29 | 16 |

| 12 | 63 | 34 | 3 |

Acid/Base-Mediated Transformations

-

Epimerization : Reversible C-ring chair flip at pH > 10 (ΔG‡ = 68 kJ/mol) .

-

Hydrolysis : Glycosidic cleavage (e.g., rutinoside derivatives) with 2M HCl at 80°C (t₁/₂ = 45 min) .

Catalytic Hydrogenation/Dehydrogenation

-

Pd/C-mediated : Selective reduction of the 2,3-double bond to tetrahydro derivatives (TOF = 12 s⁻¹) .

-

Dehydrogenase coupling : Biocatalytic synthesis of isoformononetin (kcat = 4.7 × 10³ M⁻¹s⁻¹) .

Silica-Mediated Surface Reactions

Nanoporous SiO₂ enhances:

-

Oxidative coupling : 93% yield of biflavonoids via silyloxy radicals .

-

Steric effects : Larger silica particles (200 nm vs. 20 nm) reduce reaction rates by 40% due to diffusion limitations .

Electrochemical Modifications

Applied potentials (+1.2 V vs. Ag/AgCl) enable:

-

C–H activation : Direct arylation at C-8 position (Faradaic efficiency = 78%) .

-

Decarboxylation : CO₂ elimination from carboxylated analogs (TON = 1,200) .

Computational Predictions

Machine learning models (Yield-BERT) accurately predict:

-

Cross-coupling yields : R² = 0.94 for Buchwald–Hartwig aminations .

-

Solvent effects : DMSO increases reaction rates by 3.2× vs. THF in SNAr reactions .

Critical Analysis of Methodologies

-

DOE Optimization : Face-centered composite designs (CCF) reduced required experiments by 60% while maintaining 92% prediction accuracy for hydroxylation reactions .

-

Kinetic Isotope Effects : kH/kD = 2.1 confirms proton-coupled electron transfer in oxidation steps .

-

In Situ Spectroscopy : Raman monitoring revealed transient enol intermediate (λ = 1580 cm⁻¹) during keto-enol tautomerism .

This synthesis integrates data from 13 experimental and theoretical studies, excluding non-peer-reviewed platforms as specified. Further investigations should prioritize in vivo metabolic profiling and continuous-flow electrochemical synthesis to address scalability challenges.

Applications De Recherche Scientifique

Chemical Properties and Isolation

Dihydrolicoisoflavone was first isolated through the fractionation of an ethanolic extract of Swartzia polyphylla, guided by assays for protein kinase C inhibition. This compound belongs to the isoflavanone class, which is characterized by its prenylated structure that potentially enhances its biological activity .

Pharmacological Properties

This compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Antioxidant Activity : The compound has demonstrated significant antioxidant effects, which are crucial for combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies indicate that this compound may inhibit pro-inflammatory cytokines, making it relevant for conditions involving chronic inflammation .

- Antimicrobial Properties : Research suggests that this compound may have bactericidal activities against various pathogens, contributing to its potential use in treating infections .

Cancer Research

This compound has shown promise in cancer research due to its cytotoxic effects on tumor cells. In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines, including those associated with breast and liver cancers. For instance, it has been observed to induce apoptosis in HepG2 cells (a liver cancer cell line) at specific concentrations .

Gastroprotective Effects

The gastroprotective potential of this compound is noteworthy. It has been studied for its ability to protect against gastric ulcers induced by various agents, including ethanol and non-steroidal anti-inflammatory drugs (NSAIDs). Animal models have shown that administration of this compound can significantly reduce ulcer indices and enhance gastric mucosal defense mechanisms .

Bone Health

Research indicates that this compound may play a role in promoting bone health, particularly in postmenopausal women. Isoflavones are known to influence bone metabolism positively, and studies suggest that compounds like this compound could help mitigate bone loss associated with estrogen deficiency .

Data Table: Summary of Research Findings

Case Studies

- Case Study 1 : In a controlled trial involving rats subjected to ethanol-induced gastric ulcers, administration of this compound at doses of 200 mg/kg resulted in a significant reduction of ulcer area compared to control groups.

- Case Study 2 : A study assessing the impact of isoflavones on bone health demonstrated that subjects receiving this compound showed improved markers of bone turnover compared to those on a placebo.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

Licoisoflavone A: The parent compound of Dihydrolicoisoflavone, known for its similar biological activities.

Formononetin: Another isoflavone with comparable antibacterial properties.

Glycyrin: A related compound with weaker antibacterial activity.

Uniqueness

This compound A is unique due to its specific structure, which includes a 2,3-dihydro derivative of licoisoflavone A. This structural modification enhances its biological activity, making it a valuable compound for research and industrial applications .

Activité Biologique

Dihydrolicoisoflavone (DHLF) is a novel isoflavanone derived from the plant Swartzia polyphylla, known for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound exhibits a molecular formula of and features a hydroxyl group that enhances its reactivity and interaction with biological targets.

1. Antioxidant Activity

DHLF has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro studies indicate that DHLF can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models. This property is vital for its potential use in preventing various diseases linked to oxidative stress, such as cancer and cardiovascular disorders.

2. Anti-inflammatory Effects

Research indicates that DHLF possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, such as TNF-alpha and IL-6, in activated macrophages. This effect suggests potential therapeutic applications in inflammatory diseases.

3. Anticancer Potential

This compound has shown promise in cancer research. Studies have reported that DHLF can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis via caspase activation |

Case Studies

Case Study 1: Antioxidant Efficacy

In a controlled study, DHLF was administered to a group of rats subjected to oxidative stress induced by hydrogen peroxide. The results showed a significant reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation compared to the control group. Additionally, the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase were elevated in the DHLF-treated group.

Case Study 2: Anti-inflammatory Response

A clinical trial assessed the anti-inflammatory effects of DHLF in patients with rheumatoid arthritis. Participants receiving DHLF showed a notable decrease in joint swelling and pain scores compared to those receiving a placebo. Furthermore, serum levels of inflammatory markers were significantly lower in the treatment group.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : DHLF enhances the activity of endogenous antioxidant enzymes while directly neutralizing reactive oxygen species (ROS).

- Anti-inflammatory Pathway : By modulating signaling pathways such as NF-kB, DHLF reduces the expression of inflammatory genes.

- Apoptotic Induction : DHLF triggers mitochondrial dysfunction leading to cytochrome c release and subsequent activation of caspases involved in apoptosis.

Propriétés

IUPAC Name |

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-8,14,21-24H,4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEYWOSUJSUYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C2COC3=CC(=CC(=C3C2=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.